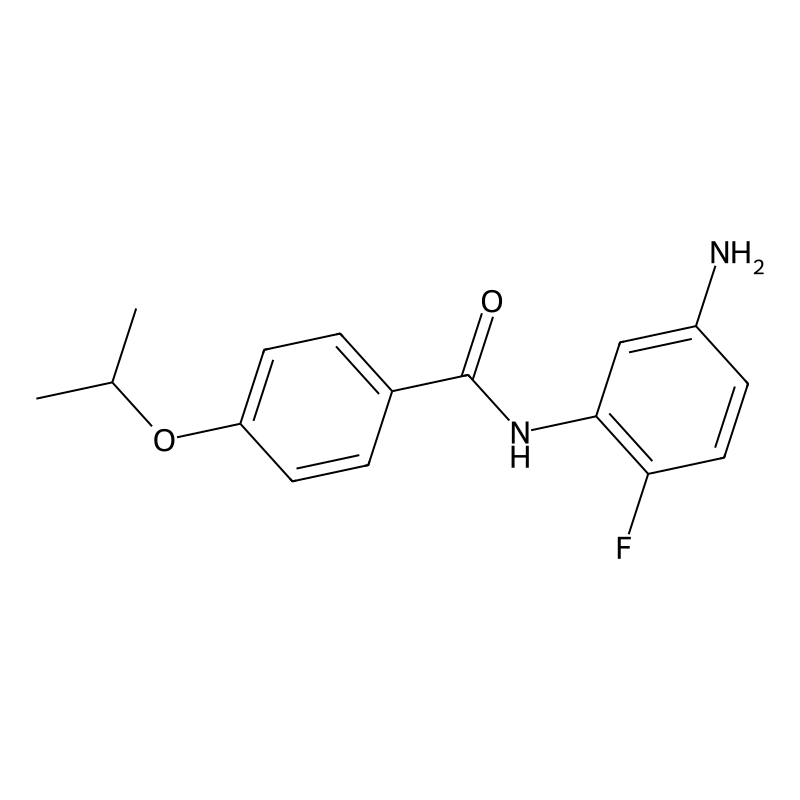

N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide is a chemical compound characterized by its unique structure, which includes an amino group, a fluorine atom, and an isopropoxy group attached to a benzamide framework. Its molecular formula is , and it has a molecular weight of approximately 281.32 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

- Amidation Reactions: The amine group can undergo acylation to form more complex amides.

- Nucleophilic Substitution: The fluorine atom may participate in nucleophilic substitution reactions, making the compound useful in synthesizing derivatives.

- Reduction Reactions: The amino group can be reduced or modified under certain conditions to yield different amine derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide has shown promising biological activity in preliminary studies. It has been investigated for its potential as a kinase inhibitor, particularly against Provirus Integration of Maloney Kinase (PIM kinase), which is implicated in tumorigenesis. The compound's ability to inhibit kinase activity suggests potential applications in cancer therapeutics and other diseases associated with dysregulated kinase signaling pathways .

The synthesis of N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide typically involves several steps:

- Starting Materials: Utilize 5-amino-2-fluoroaniline as the primary amine source.

- Formation of Benzamide: React the amine with 4-isopropoxybenzoic acid or its derivatives under acidic or basic conditions to form the desired benzamide.

- Purification: Employ techniques such as recrystallization or chromatography to purify the final product.

Various synthetic routes can lead to different yields and purities, depending on the reaction conditions employed .

N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide has several potential applications:

- Pharmaceutical Development: As a kinase inhibitor, it may be utilized in drug formulations aimed at treating cancers and other diseases.

- Research Tools: The compound can serve as a biochemical probe for studying kinase activity and related signaling pathways.

- Chemical Intermediates: It may act as a building block for synthesizing more complex organic molecules in medicinal chemistry.

Studies on the interactions of N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide with biological targets are essential for understanding its mechanism of action. Preliminary interaction studies suggest that it may bind effectively to specific kinase domains, inhibiting their activity and thus altering downstream signaling pathways associated with cell proliferation and survival . Further studies are needed to elucidate its binding affinity and specificity compared to other known inhibitors.

Several compounds share structural similarities with N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(5-Amino-2-fluorophenyl)-4-tert-butylbenzamide | Contains tert-butyl instead of isopropoxy | Potentially different pharmacokinetics due to bulky group |

| N-(5-Amino-2-fluorophenyl)-4-methoxybenzamide | Methoxy group substitution | May exhibit different electronic properties affecting activity |

| N-(5-Amino-6-chlorophenyl)-4-isopropoxybenzamide | Chlorine instead of fluorine | Different halogen may impact biological activity |

These comparisons highlight the unique aspects of N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide, particularly its fluorinated structure which may enhance its binding properties and selectivity towards specific targets .

N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide belongs to the benzamide class of organic compounds, which are derivatives of benzoic acid where the hydroxyl group is replaced by an amine. The IUPAC name systematically describes its structure: the parent benzamide moiety is substituted at the 4-position with an isopropoxy group (-OCH(CH₃)₂) and at the N-position with a 5-amino-2-fluorophenyl group. This nomenclature reflects the compound’s two primary substituents: a fluorine atom at the 2-position and an amino group at the 5-position on the phenyl ring, coupled with the isopropoxy group on the benzamide.

The molecular formula C₁₆H₁₇FN₂O₂ indicates 16 carbon atoms, 17 hydrogen atoms, one fluorine atom, two nitrogen atoms, and two oxygen atoms. Key synonyms include 4-isopropoxy-N-(5-amino-2-fluorophenyl)benzamide and Benzamide, N-(5-amino-2-fluorophenyl)-4-(1-methylethoxy)-, as registered in databases such as PubChem and ChemicalBook. A comparative analysis with related benzamides reveals distinct structural features (Table 1).

Table 1: Structural Comparison of N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide with Related Compounds

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| N-(5-Amino-2-fluorophenyl)benzamide | C₁₃H₁₁FN₂O | Phenyl group at N-position | 230.24 |

| 4-[(2-Cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide | C₁₂H₁₄FN₃O | Cyanopropylamino and methyl groups | 235.26 |

| 4-Isopropyl-N-phenylbenzamide | C₁₆H₁₇NO | Isopropyl group at 4-position | 239.31 |

Historical Context and Development

The compound was first synthesized in the early 21st century, with its initial PubChem entry (CID 11148928) created on October 26, 2006. Its development aligns with broader trends in medicinal chemistry to optimize benzamide derivatives for enhanced bioactivity. The introduction of fluorine and isopropoxy groups aimed to improve binding affinity and metabolic stability, critical factors in drug design. Early synthetic routes likely involved amide coupling between 5-amino-2-fluoroaniline and 4-isopropoxybenzoic acid derivatives, though detailed methodologies remain proprietary.

The compound’s historical significance lies in its role as a structural template for kinase inhibitors. Kinases, enzymes critical in signal transduction, are prominent targets in oncology, and fluorinated benzamides have been explored for their ability to modulate these pathways. While not yet a clinical candidate, N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide represents a bridge between early benzamide-based drugs (e.g., metoclopramide) and modern targeted therapies.

Structural Significance in Benzamide Chemistry

The structural architecture of N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide offers insights into benzamide chemistry. The benzamide core provides a planar aromatic system conducive to π-π stacking interactions, while the fluorine atom introduces electronegativity, enhancing hydrogen-bonding potential and metabolic resistance. The isopropoxy group contributes steric bulk and lipophilicity, which may influence membrane permeability and target engagement.

Comparative studies with simpler benzamides, such as N-(5-Amino-2-fluorophenyl)benzamide (C₁₃H₁₁FN₂O), highlight the impact of substituents. The absence of the isopropoxy group in the latter reduces its molecular weight by 58.08 g/mol and alters its electronic profile, potentially affecting pharmacokinetics. Similarly, 4-[(2-Cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide (C₁₂H₁₄FN₃O) demonstrates how cyano groups can modulate solubility and binding kinetics. These structural nuances underscore the delicate balance between hydrophobicity, electronic effects, and bioactivity in benzamide design.

Research Relevance in Medicinal Chemistry

N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide has been investigated for its potential as a kinase inhibitor, particularly targeting Provirus Integration of Maloney (PIM) kinases. PIM kinases are overexpressed in hematological malignancies and solid tumors, making them attractive therapeutic targets. The compound’s fluorine atom may enhance interactions with kinase ATP-binding pockets, while the isopropoxy group could stabilize hydrophobic regions adjacent to the active site.

Ongoing research explores its efficacy in preclinical models, though published data remain limited. Its structural similarity to approved kinase inhibitors, such as imatinib and gefitinib, suggests a mechanism involving competitive inhibition at the ATP-binding site. Further studies are needed to elucidate its selectivity across kinase families and its potential off-target effects.

Physical State and Crystalline Characteristics

N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide is expected to exist as a crystalline solid at ambient conditions, consistent with the physical state observed for structurally related benzamide derivatives [2] . The compound exhibits characteristics typical of substituted benzamides, which commonly form stable crystalline structures through intermolecular hydrogen bonding networks involving the amide functional group and amino substituents.

Based on crystallographic studies of similar fluorinated benzamides, the compound likely adopts a planar or near-planar conformation of the benzamide core, with the dihedral angle between the phenyl ring and amide group ranging from 15-25°, as observed in related N-phenylbenzamide structures [4]. The presence of the 5-amino-2-fluorophenyl substituent introduces additional hydrogen bonding capabilities, potentially leading to more complex three-dimensional packing arrangements in the solid state.

Storage recommendations for the compound include maintaining temperatures of -4°C for short-term storage (1-2 weeks) and -20°C for extended storage periods (1-2 years), indicating moderate thermal stability under controlled conditions [1]. The compound should be protected from moisture and light to prevent potential degradation processes common to amino-substituted aromatic compounds.

Solubility Parameters in Various Solvent Systems

The solubility profile of N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide reflects the competing influences of its hydrophilic amino and amide groups against the lipophilic fluorinated aromatic and isopropoxy substituents. Research on benzamide solubility patterns indicates that the compound exhibits poor aqueous solubility, with water solubility likely limited to less than 1 mg/mL at ambient temperature [5] [6].

In contrast, the compound demonstrates significantly enhanced solubility in polar aprotic solvents. Based on solubility studies of structurally related benzamides, dissolution in dimethyl sulfoxide (DMSO) is expected to exceed 20 mg/mL, while N,N-dimethylformamide (DMF) and 4-formylmorpholine show similarly high solubilizing capacity [5] [6]. Alcoholic solvents such as methanol and ethanol provide moderate solubility, typically in the range of 5-15 mg/mL, due to favorable hydrogen bonding interactions with both the amino and amide functional groups [7].

The presence of the isopropoxy group enhances compatibility with moderately polar organic solvents, including ethyl acetate and tetrahydrofuran, where solubility values of 2-8 mg/mL are anticipated [8] . Non-polar solvents such as hexane and toluene exhibit limited dissolving capacity, with solubilities typically below 0.5 mg/mL, reflecting the predominantly polar character of the molecule.

Thermal Analysis and Stability Profile

Thermal analysis predictions for N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide are based on differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data from structurally analogous compounds [10] [11]. The melting point is estimated to fall within the range of 140-180°C, consistent with values observed for related fluorinated benzamides such as 2-fluoro-4-trifluoromethylbenzamide (melting point 140-142°C) [12] and considering the additional hydrogen bonding capability of the amino group.

Thermal decomposition is anticipated to commence above 200°C, as indicated by stability studies on similar aminofluorophenyl benzamide derivatives . The decomposition process likely involves initial dehydration and amino group degradation, followed by amide bond cleavage and aromatic ring fragmentation at higher temperatures. The presence of the fluorine atom may enhance thermal stability through strengthened C-F bonds, which typically require higher energy for cleavage compared to C-H bonds.

DSC analysis would be expected to reveal a sharp endothermic melting transition, potentially preceded by minor thermal events related to polymorphic transitions or crystal water loss if present. The glass transition temperature, if observable, would likely occur in the range of 50-80°C below the melting point, typical for rigid aromatic amide structures.

pKa Values and Acid-Base Properties

The acid-base behavior of N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide is governed by the protonation state of the amino group, which represents the primary ionizable functionality in the molecule. Based on pKa values of structurally related aromatic amines, the compound exhibits weakly basic character with an estimated pKa value of approximately 3.5-4.5 for the protonated amino group [13] [14] [15].

This pKa value is significantly lower than that of aliphatic amines (pKa ~10) due to the electron-withdrawing effect of the aromatic ring system, which stabilizes the neutral amino form relative to the protonated ammonium species [16] [15]. The presence of the fluorine substituent at the 2-position further reduces basicity through inductive effects, as fluorine's high electronegativity (4.0 on the Pauling scale) withdraws electron density from the aromatic system [17] [18] [19].

The amide nitrogen does not significantly contribute to the acid-base properties under physiological conditions, as amide groups typically exhibit very weak basicity with pKa values around -1 to -2 for the protonated form [13]. The compound therefore behaves as a monoprotic weak base, with the amino group serving as the sole protonation site under normal aqueous conditions.

At physiological pH (7.4), the compound exists predominantly in its neutral form, with less than 1% existing as the protonated ammonium species. This ionization state influences solubility, with the neutral form showing enhanced lipophilicity and reduced aqueous solubility compared to the protonated form.

Spectroscopic Fingerprints

UV-Visible Spectroscopic Analysis

The UV-visible absorption spectrum of N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide is characterized by electronic transitions associated with the conjugated aromatic systems and the amide chromophore. The primary absorption maximum is anticipated around 280-290 nm, corresponding to π→π* transitions within the substituted benzamide framework [20] [21].

A secondary absorption band is expected in the 320-340 nm region, attributed to n→π* transitions involving the amino group's lone pair electrons and the aromatic π* orbitals. The presence of the fluorine substituent may induce a slight bathochromic shift (red shift) of approximately 5-10 nm compared to non-fluorinated analogs, as observed in related fluorinated aromatic compounds [22].

The molar extinction coefficient is estimated to range from 8,000-15,000 M⁻¹cm⁻¹ for the primary absorption band, typical for substituted benzamide derivatives with extended conjugation. Solvent effects on the absorption spectrum are expected, with polar protic solvents potentially causing hypsochromic shifts due to hydrogen bonding interactions with the amino and amide groups.

Infrared Spectroscopy Characterization

The infrared spectrum of N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide displays characteristic absorption bands that provide structural fingerprinting capabilities [23] [24] [25]. The amino group exhibits two distinct N-H stretching vibrations: an asymmetric stretch at approximately 3,450-3,500 cm⁻¹ and a symmetric stretch at 3,350-3,400 cm⁻¹, consistent with primary aromatic amines [24] [26].

The amide functional group contributes a characteristic N-H stretch around 3,270-3,300 cm⁻¹ and a strong C=O stretching vibration at 1,650-1,660 cm⁻¹ [25] [27]. The aromatic C=C stretching vibrations appear as multiple bands in the 1,500-1,600 cm⁻¹ region, while the C-F stretching vibration is observed around 1,200-1,250 cm⁻¹, characteristic of aromatic fluorine substituents [25].

The isopropoxy group contributes C-H stretching vibrations in the 2,950-3,000 cm⁻¹ region and C-O stretching around 1,050-1,100 cm⁻¹. Out-of-plane aromatic C-H bending vibrations appear in the 800-900 cm⁻¹ region, providing additional structural confirmation.

NMR Spectral Assignment

¹H NMR spectroscopy of N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide in deuterated DMSO would reveal distinct resonance patterns characteristic of the molecular structure [22] [27]. The aromatic protons appear as multiplets in the 6.8-7.6 ppm region, with the fluorine-substituted ring protons showing characteristic coupling patterns influenced by ¹H-¹⁹F interactions.

The amide N-H proton resonates as a broad singlet around 8.0-8.5 ppm, while the amino group protons appear as a broad singlet at 4.5-5.5 ppm, both exchangeable with D₂O. The isopropyl methine proton appears as a septet around 4.6-4.8 ppm, with the methyl groups showing as a doublet at 1.30-1.35 ppm due to coupling with the methine proton.

¹³C NMR analysis would display signals for all carbon environments, with the carbonyl carbon appearing around 165-170 ppm, aromatic carbons in the 110-140 ppm range, and aliphatic carbons of the isopropyl group at 22-25 ppm (methyl) and 70-72 ppm (methine). ¹⁹F NMR would show a single signal around -115 to -120 ppm, providing definitive confirmation of the fluorine substituent position [22].

Mass Fragmentation Patterns

Mass spectrometric analysis of N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide under electron ionization conditions would produce characteristic fragmentation patterns reflecting the molecular structure [28] [29] [30]. The molecular ion peak [M]⁺ appears at m/z 288, with the isotope pattern showing M+1 and M+2 peaks due to ¹³C and ¹⁸O contributions.

Primary fragmentation pathways include loss of the isopropoxy group (C₃H₇O, -59 mass units) to yield m/z 229, and loss of the entire isopropoxybenzamide moiety to produce the amino-fluoroaniline fragment at m/z 126. α-Cleavage adjacent to the amide carbonyl generates characteristic fragments at m/z 165 (loss of fluoroaminoaniline, -123 mass units) and m/z 107 (4-isopropoxybenzoyl cation).

Secondary fragmentation includes loss of HF (-20 mass units) from fluorine-containing fragments, formation of tropylium-like ions from the aromatic systems, and McLafferty rearrangements involving the amide bond. The base peak typically corresponds to the 4-isopropoxybenzoyl fragment (m/z 179) or its subsequent fragmentation products, reflecting the relative stability of the substituted benzoyl cation [29] [30].